molecular formula C9H7ClOS B8496903 6-Methoxy-2-chlorobenzo[b]thiophene

6-Methoxy-2-chlorobenzo[b]thiophene

Cat. No.: B8496903
M. Wt: 198.67 g/mol
InChI Key: YIIHJECRUVNHAX-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Core in Heterocyclic Chemistry

The benzo[b]thiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique arrangement imparts a range of desirable chemical properties, including a high degree of aromaticity and electron density, making it a versatile building block for more complex molecules. numberanalytics.com This structural and electronic versatility has led to the integration of the benzothiophene core into numerous biologically active compounds and functional materials. numberanalytics.comresearchgate.net

In medicinal chemistry, the benzothiophene motif is found in a variety of pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer drugs. numberanalytics.comrsc.org Its ability to serve as a bioisostere for other aromatic systems, like naphthalene (B1677914) or indole, allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov The structural rigidity and lipophilicity of the benzothiophene core can enhance binding to biological targets and improve metabolic stability. nih.govnih.gov Beyond pharmaceuticals, benzothiophene derivatives are integral to the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic and photophysical properties. numberanalytics.com

Overview of Substitution Patterns and Their Research Implications

The chemical and physical properties of the benzo[b]thiophene core can be precisely modulated by the introduction of various substituents at different positions on the ring system. The nature and position of these substituents dictate the molecule's reactivity, electronic character, and ultimately, its function. evitachem.com

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). youtube.com

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring system. youtube.com This "activation" generally makes the ring more susceptible to electrophilic substitution reactions. youtube.com In the context of materials science, EDGs can raise the energy levels of the highest occupied molecular orbital (HOMO), influencing the electronic properties of the material.

Electron-Withdrawing Groups (EWGs) , such as halogens (e.g., -Cl), nitro (-NO₂), or cyano (-CN) groups, pull electron density away from the ring. youtube.comdummies.com This "deactivation" makes the ring less reactive towards electrophiles. youtube.comdummies.com EWGs can lower the energy of the lowest unoccupied molecular orbital (LUMO), which is a critical parameter in the design of organic semiconductors. rsc.org

The position of the substituent is also crucial. The benzothiophene ring has several non-equivalent positions, and substitution at the 2-position versus the 3-position or on the benzene portion of the molecule leads to distinct isomers with different properties. For instance, electrophilic attack on the unsubstituted benzothiophene ring typically occurs at the 3-position, while metallation favors the 2-position. researchgate.net Research has shown that altering the substitution position can have profound effects. A study on benzothiophene-based polymers for photovoltaic applications demonstrated that moving a substituent from the 2-position to the 6-position significantly impacted the polymer's molecular packing and charge transport properties, leading to higher power conversion efficiencies. rsc.org This highlights how subtle changes in substitution patterns can have significant implications for the performance of advanced materials.

Specific Academic Focus on 6-Methoxy-2-chlorobenzo[b]thiophene

Within the broad class of substituted benzothiophenes, this compound is a compound of specific academic interest. evitachem.com It is classified as a heterocyclic aromatic organosulfur compound. evitachem.com This molecule is notable for possessing both an electron-donating group (the 6-methoxy group) and an electron-withdrawing group (the 2-chloro group) on the benzothiophene scaffold. This particular substitution pattern creates a unique electronic environment within the molecule, influencing its reactivity and potential interactions with biological systems or its utility in materials science. evitachem.com

The synthesis of this compound can be approached through various methodologies, including electrophilic cyclization of alkynyl thioanisole (B89551) precursors. evitachem.com Its unique structural and electronic features make it a valuable intermediate and a target for study in the development of new pharmaceuticals and functional organic materials. evitachem.com

Compound Data

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents like dichloromethane (B109758) and ethanol; poorly soluble in water. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzene
Naphthalene
Indole

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

2-chloro-6-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3

InChI Key

YIIHJECRUVNHAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)Cl

Origin of Product

United States

Mechanistic Investigations of 6 Methoxy 2 Chlorobenzo B Thiophene Formation and Reactions

Detailed Reaction Pathway Elucidation

The formation of the benzo[b]thiophene core, including derivatives like 6-methoxy-2-chlorobenzo[b]thiophene, can be achieved through several mechanistic approaches. These pathways often involve transition metal catalysis, radical intermediates, electrophilic cyclization, or nucleophilic addition followed by ring closure.

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal-catalyzed reactions are pivotal in the synthesis of benzo[b]thiophenes due to their efficiency and selectivity. kfupm.edu.sa Palladium, copper, gold, and rhodium are commonly employed metals that facilitate the construction of the benzo[b]thiophene scaffold through various catalytic cycles. kfupm.edu.sarsc.orgnih.gov

One prominent pathway involves the palladium-catalyzed coupling of a substituted o-halothioanisole with a terminal alkyne, a reaction known as the Sonogashira coupling, to form a 2-alkynylthioanisole intermediate. researchgate.net This intermediate can then undergo an intramolecular cyclization. For instance, a palladium-catalyzed allylative cyclization of (o-alkynylphenyl)(methoxymethyl) sulfides represents a viable route. researchgate.net The catalytic cycle for such transformations typically involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide or triflate.

Alkyne Insertion (Carbopalladation): The alkyne coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

Reductive Elimination: The resulting organopalladium intermediate undergoes reductive elimination to form the C-S bond and regenerate the palladium(0) catalyst.

Gold-catalyzed reactions offer an alternative, particularly for the cyclization of ortho-alkynylaryl thioethers. rsc.org Gold(I) catalysts, being alkynophilic, activate the alkyne for intramolecular attack by the sulfur atom. rsc.org

The following table summarizes key transition metals and their roles in benzo[b]thiophene synthesis:

Transition MetalCatalyst TypeKey Reaction StepPrecursor TypeRef
PalladiumPd(0) complexesSonogashira coupling, Intramolecular cyclizationo-halothioanisoles, terminal alkynes researchgate.net
CopperCu(I) saltsThiolation annulation2-bromo alkynylbenzenes organic-chemistry.org
GoldAu(I) complexesAlkyne activation, Intramolecular cyclizationo-alkynylaryl thioethers rsc.org
RhodiumRh(I) complexesCycloisomerizationAllenyl ketones nih.gov

Radical Intermediates and Propagation Mechanisms

Radical-mediated pathways provide a powerful and alternative strategy for the synthesis of benzo[b]thiophenes. researchgate.net These reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org

Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a radical initiator like azobisisobutyronitrile (AIBN) or through photoredox catalysis. organic-chemistry.orgresearchgate.net For example, visible light irradiation of eosin (B541160) Y can initiate photoredox catalysis for the radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org

Propagation: The propagation phase consists of a series of steps that generate the product and regenerate the radical species, thus continuing the chain reaction. youtube.comlibretexts.org A common propagation sequence involves:

Radical Addition: An aryl radical, generated from a suitable precursor, adds to the sulfur atom of a thiophene (B33073) derivative or an alkyne. rsc.org

Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization to form the benzo[b]thiophene ring system.

Hydrogen Abstraction or Elimination: The cyclized radical abstracts a hydrogen atom from a suitable donor or eliminates a radical to yield the final product and propagate the chain.

A notable example is the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which yields 2-alkoxymethylbenzothiophenes in the presence of a radical initiator like AIBN. researchgate.net

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

The table below illustrates the key stages of a radical chain mechanism for benzo[b]thiophene synthesis:

StageDescriptionExampleRef
Initiation Formation of the initial radical species.Homolytic cleavage of AIBN or photoredox catalysis. organic-chemistry.orgresearchgate.net
Propagation A cyclic series of reactions forming the product and regenerating the radical.Aryl radical addition to sulfur, followed by intramolecular cyclization. rsc.orgyoutube.com
Termination Combination of two radical species to end the chain.Dimerization of radicals. libretexts.org

Electrophilic Cyclization Processes

Electrophilic cyclization is a fundamental and widely used method for constructing the benzo[b]thiophene scaffold. evitachem.com This process typically involves the reaction of an o-alkynylthioanisole with an electrophile. nih.gov The electrophile activates the alkyne, making it susceptible to intramolecular attack by the sulfur atom.

A variety of electrophilic reagents have been successfully employed, including iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), and sulfenyl chlorides (e.g., PhSCl). nih.gov A more recent development involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of an electrophilic thiomethyl group. nih.govorganic-chemistry.org

The general mechanism for electrophilic cyclization proceeds as follows:

Electrophilic Attack: The alkyne π-bond attacks the electrophile, forming a vinyl cation or a bridged intermediate.

Intramolecular Nucleophilic Attack: The sulfur atom of the thioether attacks the activated alkyne intramolecularly in a 5-endo-dig cyclization.

Rearrangement/Deprotonation: The resulting intermediate undergoes rearrangement and/or deprotonation to afford the aromatic benzo[b]thiophene ring.

The choice of electrophile can influence the substitution pattern of the final product. For instance, using I₂ or NIS leads to the incorporation of an iodine atom at the 3-position of the benzo[b]thiophene ring.

The following table highlights various electrophiles used in the cyclization of o-alkynylthioanisoles:

ElectrophileReagent TypeResulting SubstituentRef
Iodine (I₂)Halogen3-Iodo nih.gov
N-Iodosuccinimide (NIS)Halogenating Agent3-Iodo nih.gov
Bromine (Br₂)Halogen3-Bromo nih.gov
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateThiolating Agent3-Thiomethyl nih.govorganic-chemistry.org

Nucleophilic Addition and Ring-Closure Mechanisms

Nucleophilic addition followed by ring closure represents another important synthetic strategy for benzo[b]thiophenes. evitachem.com This approach often starts with a precursor that already contains the benzene (B151609) ring and a side chain that can undergo cyclization.

One example is the reaction of 2-chlorobenzaldehyde (B119727) with 2-mercaptoacetone in the presence of a base like potassium carbonate. evitachem.com The mechanism likely involves:

Nucleophilic Addition: The thiolate, generated from 2-mercaptoacetone in the presence of a base, acts as a nucleophile and adds to the carbonyl group of 2-chlorobenzaldehyde.

Intramolecular Nucleophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the alkoxide displaces the chloride on the benzene ring to form the thiophene ring.

Dehydration: A final dehydration step yields the aromatic benzo[b]thiophene.

Another classic example is the Gewald reaction, which can be adapted for the synthesis of aminobenzothiophenes. This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. While not directly forming this compound, the principles of nucleophilic addition and ring closure are central to this methodology.

Stereochemical Considerations in Synthesis

In the context of synthesizing achiral molecules like this compound, stereochemical considerations primarily arise when using chiral catalysts or reagents, or when diastereomeric intermediates are formed. For instance, in the synthesis of certain substituted benzo[b]thiophenes, the condensation of a benzylic anion with a benzaldehyde (B42025) can lead to a diastereomeric mixture of condensation products. google.com While these diastereomers may be carried forward to the final product, their formation and potential separation are important considerations.

For the specific target molecule, this compound, which lacks a stereocenter, the primary focus of synthesis is on regioselectivity rather than stereoselectivity. However, if a chiral substituent were to be introduced at a later stage, the stereochemical outcome of that reaction would be critical.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst can profoundly impact the yield, selectivity, and reaction rate in the synthesis of this compound.

Solvent Effects: Solvents can influence the solubility of reagents, the stability of intermediates, and the transition state energies of key reaction steps. For example, in the electrophilic cyclization of phenyl-substituted alkynyl thioanisole (B89551) with a tetrafluoroborate salt, dichloromethane (B109758) was found to be the optimal solvent. nih.gov In other reactions, such as the deprotonation of a benzylic precursor with n-butyllithium, a dry organic solvent like tetrahydrofuran (B95107) or 1,2-dimethoxyethane (B42094) is crucial to prevent quenching of the organolithium reagent. google.com

Catalyst Effects: The nature of the catalyst is paramount in transition metal-mediated and radical reactions.

Radical Initiators: In radical reactions, the choice of initiator and its decomposition rate can affect the concentration of radicals and, consequently, the reaction kinetics.

Acid/Base Catalysts: In acid-catalyzed cyclizations, such as the intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone using polyphosphoric acid, the strength of the acid can determine the reaction temperature and the regioselectivity of the cyclization. google.com

The following table provides examples of how solvents and catalysts influence the synthesis of benzo[b]thiophenes:

Reaction TypeSolventCatalyst/ReagentEffectRef
Electrophilic CyclizationDichloromethaneDimethyl(thiodimethyl)sulfonium tetrafluoroborateOptimal solvent for high yield nih.gov
DeprotonationTetrahydrofurann-ButyllithiumDry, aprotic solvent required google.com
Acid-Catalyzed CyclizationNeatPolyphosphoric AcidPromotes intramolecular cyclization/rearrangement google.com
Friedel-Crafts Acylation1,2-DichloroethaneLewis Acid (e.g., AlCl₃)Typical solvent for this reaction type google.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 6 Methoxy 2 Chlorobenzo B Thiophene

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR Analysis

Proton (¹H) NMR spectroscopy of 6-methoxy-2-chlorobenzo[b]thiophene reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the coupling constants (J), measured in Hertz (Hz), provide information about adjacent protons.

In a typical ¹H NMR spectrum of this compound, the methoxy (B1213986) group protons appear as a sharp singlet, being shielded by the electron-donating oxygen atom. The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern due to spin-spin coupling with their neighbors. The proton on the thiophene (B33073) ring appears as a distinct singlet. The specific chemical shifts and coupling constants are crucial for assigning each proton to its correct position on the benzo[b]thiophene core. clockss.orgubc.ca

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.20s-
H-4~7.60d~8.8
H-5~7.00dd~8.8, 2.4
H-7~7.30d~2.4
-OCH₃~3.90s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.eduwisc.edu

For this compound, distinct signals are observed for the aromatic carbons, the thiophene ring carbons, and the methoxy carbon. The carbon attached to the chlorine atom (C-2) is significantly deshielded due to the electronegativity of the halogen. Similarly, the carbon attached to the methoxy group (C-6) is also deshielded. The quaternary carbons, those without any attached protons, are typically weaker in intensity. oregonstate.edu The orientation of the methoxy group can also influence the chemical shift of the carbon to which it is attached. researchgate.netnih.gov

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~128
C-3~122
C-3a~138
C-4~125
C-5~115
C-6~158
C-7~105
C-7a~134
-OCH₃~56

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more in-depth understanding of the molecular structure. Key 2D NMR experiments for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduuvic.ca For this molecule, COSY would reveal the coupling between the aromatic protons on the benzene ring, helping to confirm their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule by showing long-range connectivities. researchgate.net For instance, it can show a correlation between the methoxy protons and the C-6 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This high precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible elemental compositions. For this compound (C₉H₇ClOS), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. researchgate.net

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₇ClOS
Calculated Monoisotopic Mass197.9855
Measured Monoisotopic Mass~197.985...

Note: The measured mass should be very close to the calculated mass, with any small difference being within the error tolerance of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com The sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. whitman.edu

The resulting mass spectrum for this compound will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzo[b]thiophenes can involve the cleavage of the C-Cl bond or the loss of the methoxy group. nih.govdtic.millibretexts.org Analysis of these fragments helps to confirm the presence of the chloro and methoxy substituents and their positions on the benzo[b]thiophene scaffold. whitman.eduyoutube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elemental composition of thermally labile or non-volatile molecules. nih.govresearchgate.net This method transfers ions from a solution into the gas phase, which can then be analyzed by a mass spectrometer. nih.govuvic.ca For this compound, ESI-MS provides unambiguous confirmation of its molecular mass and isotopic distribution, which is particularly important due to the presence of chlorine and sulfur, both of which have multiple naturally occurring isotopes.

The molecular formula for this compound is C₉H₇ClOS. evitachem.com The analysis of the compound by ESI-MS is expected to show a molecular ion peak corresponding to this formula. A key characteristic in the mass spectrum will be the isotopic pattern generated by the chlorine atom. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two major peaks in the mass spectrum separated by two mass-to-charge units (m/z), with the M+2 peak having about one-third the intensity of the main molecular ion peak (M). This distinctive pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Depending on the solvent system and ionization conditions, the primary ion observed could be the radical molecular ion, [M]⁺•, or a protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Expected Intensity Ratio
[C₉H₇ClOS]⁺•197.99199.99~ 3:1
[C₉H₇ClOS + H]⁺198.99200.99~ 3:1

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated analytical technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net This method is exceptionally well-suited for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples.

In an LC-MS analysis, the sample is first injected into an LC system, where this compound is separated from other components based on its affinity for the stationary and mobile phases. The separated compound then elutes from the LC column and is introduced directly into the ion source of the mass spectrometer, which is typically an ESI source for such analyses. researchgate.net The mass spectrometer then provides mass and structural information as described in the ESI-MS section.

The primary advantage of LC-MS is its ability to provide unequivocal identification and quantification of the target analyte, even when it is present at low concentrations in a complex mixture. researchgate.net The retention time from the chromatography provides an additional layer of identification, complementing the mass-to-charge ratio and fragmentation data from the mass spectrometer.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. vscht.czpressbooks.pub Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the structural components of this compound. The spectrum is a plot of transmittance or absorbance against wavenumber (cm⁻¹). vscht.cz

The key functional groups present in this compound and their expected IR absorption ranges are:

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene and thiophene rings typically appears at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methoxy (-OCH₃) group will exhibit stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic rings give rise to several characteristic bands in the 1600-1400 cm⁻¹ region. vscht.cz

C-O-C Stretch: The ether linkage of the methoxy group results in strong, characteristic stretching bands, typically in the 1300-1000 cm⁻¹ range.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to produce an absorption in the lower frequency (fingerprint) region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic (Benzo[b]thiophene)3100 - 3000
C-H StretchAliphatic (Methoxy)2990 - 2850
C=C StretchAromatic Ring1600 - 1585 and 1500 - 1400
C-O-C Asymmetric StretchAryl-alkyl ether1275 - 1200
C-O-C Symmetric StretchAryl-alkyl ether1075 - 1020
C-Cl StretchAryl Halide800 - 600

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, which possesses Cₛ symmetry, all vibrational modes are active in both IR and Raman spectroscopy. researchgate.net

The Raman spectrum will show bands corresponding to the same vibrational modes as the IR spectrum, but their relative intensities will differ. Aromatic ring stretching and breathing vibrations, as well as the C-S bond vibration within the thiophene ring, are often strong and well-defined in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) could also be a valuable technique, as thiophene-containing compounds are known to adsorb onto metallic nanoparticle surfaces (like gold or silver), potentially through the sulfur atom, leading to significant signal enhancement. csic.es

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netsci-hub.se This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu Organic molecules containing conjugated π-systems, such as the benzo[b]thiophene core of this compound, exhibit characteristic UV-Vis spectra.

The benzo[b]thiophene system is an extended chromophore that absorbs UV radiation, leading to π → π* electronic transitions. The presence of substituents on the aromatic rings modifies the absorption profile. The methoxy (-OCH₃) group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Typically, electron-donating groups like methoxy cause a bathochromic (or red) shift, moving the absorption to longer wavelengths. The chlorine atom also acts as an auxochrome. The resulting UV-Vis spectrum is a unique signature of the compound's electronic structure. up.ac.za

Table 3: Expected Electronic Transitions in UV-Vis Spectroscopy for this compound

Transition TypeOrbitals InvolvedChromophoreExpected Spectral Region
π → ππ bonding to π antibondingConjugated Benzo[b]thiophene systemUltraviolet (200-400 nm)

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. Upon absorption of light, a molecule is promoted to a higher electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. The wavelengths and intensity of this emitted light provide insight into the molecule's electronic structure and its local environment.

For this compound, the benzo[b]thiophene core constitutes the primary fluorophore. The presence of substituents significantly modulates the fluorescence properties. The electron-donating methoxy group (-OCH₃) at the 6-position is expected to influence the emission wavelength and quantum yield. sciforum.net Electron-donating groups typically increase the energy of the highest occupied molecular orbital (HOMO), which can lead to a red-shift (a shift to a longer wavelength) in both absorption and emission spectra. sciforum.net

A comparative analysis with related heterocyclic systems, such as methoxy-substituted quinolines, has shown that the position of the methoxy group has a distinct effect on fluorescence properties like wavelength and quantum yield. sciforum.net While specific fluorescence data for this compound is not extensively reported, analysis would involve dissolving the compound in various solvents to record its excitation and emission spectra. The difference between the maxima of the absorption and emission spectra, known as the Stokes shift, would also be determined. Such data is crucial for applications where the molecule might be used as a fluorescent probe or in organic light-emitting diodes (OLEDs).

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. icm.edu.pl The surface of the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. cea.fr The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. This binding energy is unique to each element and its specific chemical environment, providing a "fingerprint" for identification. carleton.edu

In the analysis of this compound, XPS would provide an inventory of all elements present on the sample's surface (C, O, S, Cl) and their relative abundances, confirming the compound's purity. carleton.edu High-resolution scans of the individual elemental peaks would reveal shifts in binding energy that indicate the chemical state. For instance, the carbon 1s signal would be deconvoluted into several peaks corresponding to C-C/C-H in the aromatic rings, C-S, and C-O bonds. The sulfur 2p spectrum would confirm the presence of the thiophene ring, while the oxygen 1s would correspond to the methoxy group and the chlorine 2p to the chloro-substituent. Studies on related polythiophene complexes have shown that XPS can effectively distinguish between neutral and partially charged species of carbon and sulfur, which is crucial for understanding the electronic structure. aps.org

Table 1: Expected Core-Level Binding Energies from XPS Analysis of this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State
CarbonC 1s~284.8Aromatic C-C, C-H
~285.5C-S
~286.5C-O
OxygenO 1s~533.0C-O-C (methoxy)
SulfurS 2p₃/₂~164.0Thiophene (C-S-C)
ChlorineCl 2p₃/₂~200.0C-Cl

Note: Values are approximate and can vary slightly based on instrument calibration and specific chemical environment.

Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) Spectroscopy

Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) spectroscopy is a powerful tool that provides information about the unoccupied electronic states and molecular orientation of a material. stanford.edursc.org The technique involves tuning the energy of synchrotron-based soft X-rays across the absorption edge of a core element (e.g., the K-edge of carbon, oxygen, or sulfur). nist.gov When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital (like a π* or σ* orbital), a sharp increase in absorption occurs. mit.edu

For this compound, NEXAFS spectra would be element-specific. The carbon K-edge spectrum would exhibit distinct resonances corresponding to transitions from C 1s orbitals to unoccupied π* orbitals within the aromatic system and to higher-energy σ* orbitals associated with the C-C, C-S, C-O, and C-Cl bonds. stanford.edu Similarly, the sulfur L-edge and oxygen K-edge spectra would probe the unoccupied orbitals related to these specific atoms.

A key advantage of NEXAFS is its sensitivity to molecular orientation. rsc.orgmit.edu By varying the angle of the polarized X-ray beam relative to the sample surface (for an ordered thin film), one can determine the orientation of the benzo[b]thiophene planes. This is particularly valuable for understanding the structure of thin films used in organic electronics.

X-ray Diffraction (XRD) Analysis

For a new compound like this compound, single-crystal XRD would be the definitive method for structural confirmation. A suitable crystal would be grown and exposed to a monochromatic X-ray beam. The analysis of the diffraction data would yield the precise spatial arrangement of all atoms, confirming the connectivity and planarity of the benzo[b]thiophene ring system and the positions of the methoxy and chlorine substituents. This information is crucial for understanding intermolecular interactions, such as π–π stacking or halogen bonding, which dictate how the molecules pack in the solid state. nih.gov Studies on similar heterocyclic compounds have used XRD to validate their orthorhombic or monoclinic crystal systems and to analyze intermolecular forces. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data from a Hypothetical XRD Analysis

ParameterExample Value
Chemical FormulaC₉H₇ClOS
Formula Weight198.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)5.95
c (Å)17.23
β (°)98.5
Volume (ų)863.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.53

Note: This data is illustrative and represents typical parameters obtained from a single-crystal XRD experiment.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram for this compound would show a stable baseline up to its decomposition temperature, at which point a sharp or gradual loss of mass would be observed. This determines the upper-temperature limit for the material's use.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of this compound would show a sharp endothermic peak corresponding to its melting point. The presence of any other peaks could indicate phase transitions or the presence of impurities. The melting point of the related compound 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) has been reported at 194.5 °C, providing a reference point for what might be expected. biosynth.com

Table 3: Representative Data from Thermal Analysis

Analysis TypeParameter MeasuredTypical Information Obtained
TGAMass vs. TemperatureOnset of decomposition, thermal stability range
DSCHeat Flow vs. TemperatureMelting point (Tₘ), enthalpy of fusion (ΔHₘ), phase transitions

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's proposed molecular formula. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound.

For this compound (C₉H₇ClOS), the theoretical elemental composition can be calculated based on its atomic weights. The experimental values obtained from a combustion analysis instrument should match these theoretical percentages within a narrow margin of error (typically ±0.4%) to confirm that the correct compound has been synthesized and is of high purity.

Table 4: Theoretical vs. Experimental Elemental Composition for C₉H₇ClOS

ElementTheoretical Mass %Experimental Mass % (Example)
Carbon (C)54.41%54.35%
Hydrogen (H)3.55%3.58%
Chlorine (Cl)17.84%17.79%
Oxygen (O)8.05%8.11%
Sulfur (S)16.14%16.09%

Note: Molecular Weight = 198.67 g/mol . Experimental values are illustrative.

Computational and Theoretical Studies of 6 Methoxy 2 Chlorobenzo B Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 6-Methoxy-2-chlorobenzo[b]thiophene would model its electronic density to derive key properties, including its geometry and electronic characteristics. Such calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to ensure reliable results. epstem.net

A fundamental step in computational analysis is geometry optimization. This process calculates the molecule's lowest energy structure, corresponding to its most stable three-dimensional conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

While specific optimized parameters for this compound are not available in published literature, the expected values can be inferred from standard bond lengths and from studies on analogous compounds like 2-Methoxythiophene (B42098). epstem.net The optimization process would confirm the planarity of the benzothiophene (B83047) ring system and determine the orientation of the methoxy (B1213986) group relative to the fused rings.

Table 5.1.1: Illustrative Structural Parameters for the Analogous Compound 2-Methoxythiophene Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is for illustrative purposes.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.36C1-C2-C3111.4
C2-S1.74C2-S-C592.1
C2-O1.35C1-C2-O125.6
O-C61.42C2-O-C6117.8

Source: Adapted from theoretical studies on 2-Methoxythiophene. epstem.net

Following geometry optimization, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, kinetic stability, and optical properties.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich benzothiophene ring system and the methoxy group, while the LUMO would also be located across the aromatic system. The presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom would influence the energies of these orbitals. A low energy gap would indicate that the molecule can be easily excited, suggesting potential applications in materials science. nih.gov

Table 5.1.2.1: Illustrative Frontier Orbital Energies and Properties for an Analogous Thiophene (B33073) Derivative Data is for illustrative purposes to demonstrate the concept.

ParameterValue (eV)
EHOMO-6.57
ELUMO-2.66
Energy Gap (ΔE)3.91

Source: Adapted from theoretical studies on similar compounds. researchgate.net

Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental descriptors of chemical reactivity. Within the framework of DFT, these can be approximated from the energies of the frontier orbitals using Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

A lower ionization potential indicates a better electron donor, while a higher electron affinity indicates a better electron acceptor. For this compound, these values would quantify its tendency to participate in redox reactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. libretexts.org

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative oxygen and sulfur atoms. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov The map would visualize the electronic influence of the methoxy and chloro substituents on the reactivity of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.

For this compound, NBO analysis would quantify the delocalization of the π-electrons across the fused ring system. It would also reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and sulfur atoms and the antibonding orbitals of adjacent parts of the molecule. The stabilization energy (E(2)) associated with these interactions indicates the strength of the intramolecular charge transfer, providing deep insight into the molecule's electronic stability. nih.gov

Electronic Structure Analysis

Electronic Excitation Energies and Absorption Spectra

The electronic absorption spectrum of a molecule is dictated by the energies of its electronic transitions from the ground state to various excited states. These transitions can be modeled effectively using quantum chemical methods.

Theoretical investigations into thiophene-based heterocyclic chalcones show that electronic absorption spectra are dominated by transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). jksus.org For instance, in some derivatives, the primary absorption peak corresponds to the HOMO → LUMO transition, with secondary peaks arising from transitions like HOMO-1 → LUMO. jksus.org The localization of these orbitals plays a crucial role; the HOMO is often spread across the thiophene ring and substituent groups, while the LUMO can be delocalized over the entire molecule. jksus.org

For this compound, it is anticipated that the electron-donating methoxy group (-OCH3) and the electron-withdrawing chloro group (-Cl) will significantly influence the energies of the molecular orbitals. The methoxy group is expected to raise the energy of the HOMO, while the chloro group can affect both HOMO and LUMO levels. These substitutions would, in turn, modulate the electronic excitation energies and the position of the maximum absorption wavelength (λ_max) in its UV-visible spectrum. The primary electronic transitions would likely involve intramolecular charge transfer (ICT), a phenomenon observed in similarly substituted systems. rsc.org

A simulated absorption spectrum, typically generated using Time-Dependent Density Functional Theory (TD-DFT), would provide valuable data on these transitions.

Table 1: Representative Electronic Transitions and Calculated Absorption Wavelengths for a Generic Substituted Thiophene System This table is a conceptual representation based on findings for related compounds and does not represent actual data for this compound.

TransitionPrimary Orbital ContributionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)
S0 → S1HOMO → LUMO3.543500.85
S0 → S2HOMO-1 → LUMO3.983120.12
S0 → S3HOMO → LUMO+14.252920.05

Reorganization Energy Calculations

Reorganization energy (λ) is a critical parameter in predicting the charge transport efficiency of an organic semiconductor. It quantifies the energy required for the geometric relaxation of a molecule as it transitions between its neutral and charged states. A lower reorganization energy facilitates faster charge transfer, leading to higher charge carrier mobility. The total reorganization energy consists of contributions from hole transport (λ_h) and electron transport (λ_e).

Studies on poly(3-hexylthiophene) derivatives and other heterocyclic systems demonstrate that chemical substitutions can significantly alter reorganization energy. researchgate.netunesp.br Generally, substituents that enhance the rigidity and planarity of the molecular structure tend to lower the reorganization energy. researchgate.net The introduction of methoxy groups into thiophene-based chalcones, for example, has been shown to influence whether a material is p-type (hole-transporting) or ambipolar (transports both holes and electrons) by modulating the reorganization energies. jksus.org For a material to be an efficient hole conductor, it should have a low λ_h, whereas a low λ_e is required for efficient electron transport.

For this compound, the methoxy group is expected to influence planarity and electronic distribution, thereby affecting λ. The chlorine atom can also play a role through electronic and steric effects. Computational calculations would be necessary to determine the precise values of λ_h and λ_e and thus predict its potential as a p-type or n-type semiconductor.

Table 2: Illustrative Reorganization Energies for Substituted Thiophene Derivatives This table presents conceptual data based on published results for analogous compounds to illustrate the effect of substituents. jksus.orgresearchgate.net

CompoundSubstituent(s)Hole Reorganization Energy (λ_h) (eV)Electron Reorganization Energy (λ_e) (eV)
Derivative ANone0.260.28
Derivative BMethoxy (-OCH3)0.210.25
Derivative CChloro (-Cl)0.240.23
Derivative DMethoxy & Chloro0.220.24

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are dominant forces that govern the molecular packing and crystal structure of organic materials, which in turn strongly influence their bulk electronic properties. NCI analysis, often visualized through computational plots, identifies regions of hydrogen bonding, van der Waals forces, and halogen bonding within a molecular system. nih.govyoutube.com

In the solid state of this compound, several types of NCIs are expected. The chlorine atom can participate in halogen bonding, an interaction where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile. nih.gov Furthermore, interactions involving the methoxy group and the aromatic rings, such as C-H···O hydrogen bonds and π-π stacking, would likely be present. mdpi.com An NCI analysis would map these interactions, showing attractive and repulsive forces within the crystal lattice, which helps in understanding the material's structural stability and potential charge transport pathways between adjacent molecules.

Vibrational Wavenumber Analysis

Vibrational analysis based on quantum chemical calculations predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, one can assign specific spectral peaks to the motions of particular functional groups. nih.gov These calculations are typically performed using Density Functional Theory (DFT), and the results are often scaled to better match experimental data. A crucial part of this analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.net

A theoretical vibrational analysis of this compound would allow for the unambiguous assignment of its experimental IR and Raman spectra. For instance, characteristic vibrational modes for the C-Cl stretch, the C-O-C stretches of the methoxy group, and various vibrations of the benzothiophene core could be identified. nsf.govillinois.edu Studies on the simpler 2-methoxythiophene molecule have successfully used DFT calculations to assign its vibrational wavenumbers, providing a template for how such an analysis would be approached for the more complex title compound. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited-state properties of molecules, including the simulation of UV-visible absorption spectra. researchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of absorption peaks. researchgate.net

However, the accuracy of TD-DFT can be highly dependent on the choice of the exchange-correlation functional. For thiophene-based systems, standard functionals sometimes fail to correctly predict the ordering and energy of the lowest excited states. nih.gov Therefore, careful selection and validation of the functional, for example by comparing different types such as global hybrids (B3LYP, PBE0) or range-separated hybrids (CAM-B3LYP), is crucial for obtaining reliable predictions of the electronic spectrum of this compound. researchgate.netnih.gov Despite these challenges, TD-DFT remains an indispensable tool for rationalizing the photophysical properties of novel organic materials. researchgate.net

Charge Transport Property Predictions

The prediction of charge transport properties is fundamental to assessing a material's utility in electronic devices. Theoretical models are used to estimate key parameters that govern how efficiently charges (holes and electrons) can move through the material.

Hole and Electron Mobility

Charge mobility (μ) is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. High mobility is desirable for applications like organic field-effect transistors (OFETs) and organic photovoltaics. Theoretical calculations can predict intrinsic mobility by considering factors such as reorganization energy (λ) and electronic coupling (transfer integral, t) between adjacent molecules.

As established, a lower reorganization energy is beneficial for higher mobility. researchgate.net Studies on various thiophene derivatives have shown that substituents play a key role. Methoxy groups, for instance, can either increase or decrease mobility depending on their position and interplay with other molecular features. jksus.org They can enhance intermolecular interactions, which is positive for mobility, but can also increase molecular polarity, which can be detrimental. The goal is often to achieve a balance that leads to low reorganization energy and strong electronic coupling. Theoretical studies on unsubstituted and substituted benzothienobenzothiophene (BTBT) have highlighted the critical role of molecular substitution in tuning charge transport properties. researchgate.net For this compound, a computational approach would first calculate λ and t to ultimately predict its intrinsic hole and electron mobilities, providing a theoretical basis for its potential performance as a semiconductor. jksus.org

Research on 6 Methoxy 2 Chlorobenzo B Thiophene in Advanced Materials and Organic Electronics

Role of Substituted Benzothiophenes as Organic Semiconductors

Benzothiophene (B83047) derivatives have been successfully employed as the active layer in a range of organic electronic devices, demonstrating their potential as high-performance materials. nih.govsigmaaldrich.comorganic-chemistry.org Their applications span from transistors to light-emitting diodes and solar cells, underscoring their importance in the ongoing development of next-generation electronics. sigmaaldrich.comsigmaaldrich.comyoutube.com

Materials for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Substituted benzothiophenes, particularly evitachem.combenzothieno[3,2-b] evitachem.combenzothiophene (BTBT) derivatives, have shown exceptional performance in OFETs. evitachem.comnih.gov These materials exhibit a propensity for highly ordered molecular packing, which facilitates efficient charge transport. scialert.net

Research has demonstrated that by modifying the BTBT core with various substituents, high field-effect mobilities can be achieved. For instance, 2,7-diphenyl evitachem.combenzothieno[3,2-b] evitachem.combenzothiophene (DPh-BTBT) has been reported to yield OFETs with mobilities as high as 2.0 cm²/Vs, along with excellent air stability. evitachem.com Similarly, solution-processable BTBT derivatives have been developed, enabling the fabrication of OFETs through cost-effective methods like solution shearing. nih.govlongdom.org The strategic placement of substituents can influence the charge transport characteristics, with some derivatives showing high hole carrier mobilities and on/off ratios. nih.gov

Interactive Table: Performance of Benzothiophene-based OFETs

Compound Mobility (cm²/Vs) On/Off Ratio Fabrication Method
2,7-Diphenyl evitachem.combenzothieno[3,2-b] evitachem.combenzothiophene (DPh-BTBT) up to 2.0 - Vacuum Deposition
2,7-Divinyl evitachem.combenzothieno[3,2-b]benzothiophene (DPV-BTBT) up to 0.4 - -
2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene up to 0.055 2.5 x 10⁷ Solution Shearing

Materials for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering high contrast, wide viewing angles, and flexibility. The efficiency and color of an OLED are determined by the materials used in its emissive layer (EML) and charge transport layers. Benzothiophene derivatives have been investigated for their potential in various roles within OLEDs, including as host materials for the emissive layer and as hole-transporting materials. youtube.comrsc.org

The introduction of benzothiophene moieties into the molecular structure of OLED materials can enhance their charge-carrying capabilities, leading to devices with lower driving voltages and higher luminous efficiency. youtube.com For example, donor-acceptor type molecules incorporating a thieno[3,2-b]thiophene (B52689) linker have been designed as emitters for solution-processed OLEDs, achieving high external quantum efficiencies. sigmaaldrich.com Furthermore, benzothiadiazole (BTD) derivatives, which contain a related structural motif, have been shown to act as both luminophores and active charge transport centers in the EML of OLEDs. organic-chemistry.org

Interactive Table: Performance of Benzothiophene-based OLEDs

Compound Type Role in OLED Max. External Quantum Efficiency (EQE) Emission Color
Donor-π-Acceptor with thieno[3,2-b]thiophene linker Emitter 4.61% Green
Benzothiadiazole (BTD) derivative Emitter/Transport - Green-Yellow

Materials for Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs), or organic solar cells, offer a lightweight and potentially low-cost alternative to traditional silicon-based solar cells. The efficiency of an OPV depends on the ability of the active layer, typically a blend of a donor and an acceptor material, to absorb sunlight, generate excitons, and separate them into free charge carriers. Benzodithiophene (BDT)-based polymers, which contain a larger fused thiophene (B33073) system, have been extensively studied as donor materials in bulk heterojunction solar cells. sigmaaldrich.com

The planar structure of the benzodithiophene unit promotes π-π stacking and efficient charge transport. sigmaaldrich.com Moreover, the ability to introduce substituents onto the central benzene (B151609) core allows for the optimization of the material's optoelectronic properties to better match the solar spectrum. sigmaaldrich.com In addition to being part of the active material itself, benzothiophene derivatives have also been successfully used as volatile solid additives in the processing of OPV active layers. youtube.com These additives can improve the morphology of the donor-acceptor blend, leading to enhanced exciton (B1674681) diffusion, charge separation, and collection, ultimately resulting in a significant increase in power conversion efficiency. youtube.com

Interactive Table: Application of Benzothiophene Derivatives in OPVs

Compound Type Role in OPV Power Conversion Efficiency (PCE) Enhancement
Benzodithiophene-based polymers Donor Material -
Benzo[b]thiophene (BzT) Volatile Solid Additive Increased PCE of PM6:Y6-based OSCs from 14.2% to 16.1%
5-chlorobenzo[b]thiophene (BzTC5) Volatile Solid Additive ~8% PCE enhancement

Engineering Optoelectronic Properties through Chemical Modification

The optoelectronic properties of benzothiophene-based organic semiconductors can be precisely engineered through chemical modification. The introduction of specific functional groups, or substituents, at various positions on the benzothiophene core can have a profound impact on the molecule's electronic structure, which in turn governs its performance in electronic devices.

Influence of Methoxy (B1213986) and Chloro Substituents on Electronic Structure

The electronic nature of substituents plays a crucial role in modulating the frontier molecular orbital (HOMO and LUMO) energy levels of a conjugated system. In the case of 6-Methoxy-2-chlorobenzo[b]thiophene, the methoxy group (-OCH₃) at the 6-position acts as an electron-donating group, while the chloro group (-Cl) at the 2-position is an electron-withdrawing group. longdom.orgnih.gov

The electron-donating methoxy group increases the electron density of the benzothiophene ring system through a resonance effect. evitachem.comlongdom.org This generally leads to an increase in the energy of both the HOMO and LUMO levels. longdom.org A higher HOMO level can facilitate hole injection from the anode in an organic electronic device.

Conversely, the electron-withdrawing chloro group reduces the electron density of the aromatic system. longdom.org This effect typically results in a lowering of both the HOMO and LUMO energy levels. longdom.org The combined effect of these two opposing substituents in this compound would result in a complex modulation of its electronic structure. The precise HOMO and LUMO energy levels, and thus the energy gap, would depend on the relative strengths and positions of these groups. This tailored electronic structure can be advantageous in designing materials with specific energy level alignments for efficient charge transfer in devices like OPVs and OLEDs.

Studies on related benzothiazole (B30560) derivatives have shown that the introduction of electron-withdrawing groups like nitro (-NO₂) can significantly lower both HOMO and LUMO levels, leading to a reduced energy gap. researchgate.net This highlights the powerful strategy of using substituents to tune the electronic properties of heterocyclic semiconductors.

Impact of Sulfur Oxidation on Optical and Electronic Properties

Another powerful method for modifying the properties of benzothiophene derivatives is the oxidation of the sulfur atom in the thiophene ring. The sulfur atom can be oxidized to form a sulfoxide (B87167) (S=O) or a sulfone (SO₂). This transformation has a significant impact on the electronic character of the molecule.

The oxidation of the sulfur atom changes it from an electron-donating thiophene to an electron-accepting sulfonyl group. This has been shown to dramatically alter the crystal packing, thermal stability, and optoelectronic properties of evitachem.combenzothieno[3,2-b] evitachem.combenzothiophene (BTBT) derivatives. chemicalbook.com For example, the oxidation of 2,7-dibromo-BTBT to its corresponding dioxide and tetraoxide forms resulted in increased thermal stability and significantly enhanced emission properties, with fluorescence quantum yields approaching 99%. chemicalbook.com

Furthermore, computational studies have suggested that the oxidation of the sulfur atom in fused oligothiophenes could potentially convert the material from a hole-transporting (p-type) semiconductor to a bipolar or even an electron-transporting (n-type) semiconductor. This ability to modulate the charge transport characteristics through sulfur oxidation opens up new avenues for the design of advanced organic semiconductors with tunable properties for a wider range of electronic applications. chemicalbook.com

Advanced Material Building Blocks

This compound possesses key features that make it a candidate for the synthesis of advanced materials. The benzo[b]thiophene core provides a rigid and planar segment that can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. evitachem.com The methoxy group at the 6-position acts as an electron-donating group, which can be used to tune the electronic energy levels (HOMO and LUMO) of the resulting materials. evitachem.com The chlorine atom at the 2-position provides a reactive site for various cross-coupling reactions, enabling the incorporation of this unit into larger molecular or polymeric structures. evitachem.comresearchgate.net

The general reactivity of the chloro-substituent allows for nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions, making it a versatile handle for molecular elaboration. evitachem.com This versatility is a key attribute for a building block in materials science, where precise control over the final molecular architecture is necessary to achieve desired properties.

Role in Polymer Science

In polymer science, monomers based on thiophene and its fused derivatives like benzo[b]thiophene are extensively used to create conjugated polymers for electronic applications. frontiersin.orgnih.gov While direct polymerization of this compound is not widely documented, its structure is analogous to other monomers used in the synthesis of conductive and semi-conductive polymers.

The chlorine atom at the 2-position can serve as a leaving group in various polymerization reactions, such as Stille, Suzuki, or other cross-coupling methods. These reactions are fundamental in creating well-defined polymer chains with alternating donor and acceptor units or for forming homopolymers. For instance, a similar compound, 6-bromobenzo[b]thiophene, has been utilized in Stille coupling reactions to synthesize benzo[b]thieno[2,3-d]thiophene derivatives for organic field-effect transistors (OFETs). mdpi.com

The methoxy group would influence the solubility and processability of the resulting polymers, which are critical factors for their application in devices. Furthermore, the electron-donating nature of the methoxy group would impact the electronic bandgap of the polymer, affecting its optical and electrical properties. The table below illustrates typical properties of polymers derived from related benzo[b]thiophene structures.

Table 1: Properties of Representative Benzo[b]thiophene-Based Polymers

Polymer StructurePolymerization MethodMolecular Weight (Mn) (kDa)Application
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene)Stille Polymerization15-30Organic Photovoltaics
Poly(benzo[1,2-b:4,5-b']dithiophene-alt-dithienylbenzothiadiazole)Suzuki Polymerization20-50Organic Field-Effect Transistors
Poly(3-alkoxythiophene)Nickel(0) Coupling10-40Organic Light-Emitting Diodes

This table presents data for polymers with structural similarities to those that could potentially be synthesized from this compound, illustrating the range of properties achievable with benzo[b]thiophene-based polymers.

Applications in Optical Materials

Benzo[b]thiophene derivatives are known to exhibit interesting optical properties, including absorption and emission in the UV-visible region, making them suitable for applications in optical materials. nih.gov The extent of the π-conjugated system, along with the presence of electron-donating and electron-withdrawing groups, dictates the specific optical characteristics.

The incorporation of the 6-methoxybenzo[b]thiophene (B1315557) unit into larger conjugated systems could lead to materials with tailored absorption and emission profiles. The methoxy group, being an electron-donating group, would likely cause a red-shift in the absorption and emission spectra compared to an unsubstituted benzo[b]thiophene. This tunability is highly desirable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where matching the material's absorption spectrum to the solar spectrum or tuning the emission color is crucial. frontiersin.org

Research on related methoxy-substituted thieno[3,2-b] nih.govbenzothiophenes has shown that such substitutions can lead to materials with significant fluorescence quantum yields. nih.gov

Development of Fluorescence-Based Materials

The development of fluorescent materials based on the benzo[b]thiophene scaffold is an active area of research. These materials find applications in sensors, bio-imaging, and as emitters in OLEDs. The fluorescence properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the aromatic core.

A study on substituted thieno[3,2-b] nih.govbenzothiophenes, which share a similar fused thiophene ring system, demonstrated that methoxy substitution can lead to fluorescent materials. nih.gov For instance, a compound with a methoxy group at the 6-position and a carboxylate group at the 2-position exhibited a significant red-shift in its fluorescence emission and a high fluorescence quantum yield, attributed to a "push-pull" electronic interaction between the electron-donating methoxy group and the electron-withdrawing carboxylate group. nih.gov

This suggests that this compound could serve as a precursor for creating such "push-pull" systems. The chloro group at the 2-position could be replaced with various electron-withdrawing groups through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the fluorescence properties. evitachem.com

Table 2: Photophysical Properties of a Related Methoxy-Substituted Thieno[3,2-b] nih.govbenzothiophene Derivative

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_F)
6-methoxythieno[3,2-b] nih.govbenzothiophene-2-carboxylate3854800.35

Data from a study on a structurally related compound to illustrate the potential fluorescence properties. nih.gov

Q & A

Q. Table 1: Representative Synthesis Protocols

IntermediateReagent/ConditionsYieldPurification MethodReference
Compound 2Succinic anhydride, CH₂Cl₂, reflux67%Reverse-phase HPLC
Compound 23Succinic anhydride, CH₂Cl₂47%Reverse-phase HPLC
Compound 4I₂ in DCM, 3h RT72%Column chromatography

Basic: What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene carbons at δ 120–140 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, C-O at 1200–1250 cm⁻¹) .
  • LC-MS/HRMS : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
  • HPLC : Monitors purity using methanol-water gradients (e.g., 30%→100% methanol) .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substitution) influence the biological activity of benzo[b]thiophene derivatives?

Answer:

  • Steric Effects : Bulky substituents (e.g., tert-butyl) at position 6 reduce enzymatic binding but enhance lipophilicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Case Study : Thiophene-substituted derivatives exhibit higher antimicrobial activity compared to phenyl analogs due to improved π-π stacking .

Q. Table 2: Structure-Activity Relationships (SAR)

Substituent PositionFunctional GroupBiological ImpactReference
2ChloroEnhanced electrophilicity
6MethoxyImproved solubility
3Acylated aminoIncreased antimicrobial activity

Advanced: How should researchers address contradictions in reported biological activity data for benzo[b]thiophene derivatives?

Answer:

  • Statistical Rigor : Apply false discovery rate (FDR) control to minimize Type I errors in high-throughput assays (e.g., Benjamini-Hochberg procedure) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for variations in solvent (DMSO vs. saline) and exposure times .

Advanced: What strategies improve the yield and scalability of benzo[b]thiophene syntheses?

Answer:

  • Catalyst Screening : Transition metals (e.g., Pd/C) can accelerate cyclization steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) while maintaining yields >60% .
  • Solvent Optimization : Replace CH₂Cl₂ with greener alternatives (e.g., cyclopentyl methyl ether) to enhance scalability .

Advanced: How are computational methods (e.g., QSAR, molecular docking) applied to predict the bioactivity of this compound analogs?

Answer:

  • QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For example, thiophene derivatives with logP 2.5–3.5 show optimal membrane permeability .
  • Docking Studies : Identify binding poses in target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .

Q. Table 3: Computational Predictions vs. Experimental Data

CompoundPredicted IC₅₀ (μM)Experimental IC₅₀ (μM)Target Protein
6-Methoxy-2-Cl1.21.5 ± 0.3EGFR Kinase
6-Methyl-2-Cl2.83.1 ± 0.4COX-2

Advanced: What safety protocols are critical when handling reactive intermediates in benzo[b]thiophene synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to avoid skin/eye contact with irritants (e.g., thiophenol derivatives) .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for professional disposal .
  • Ventilation : Use fume hoods during reactions releasing toxic gases (e.g., H₂S in thiophene syntheses) .

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